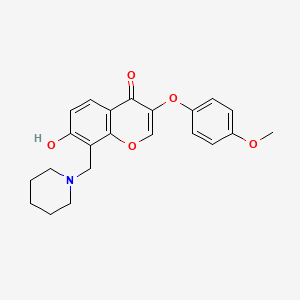
7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a compound belonging to the chromenone family, has garnered interest due to its potential biological activities. The chromenone scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Methoxyphenoxy Moiety : May influence lipophilicity and receptor binding.
- Piperidine Substituent : Known for modulating neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the key findings related to the biological activities of this compound.
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anti-cancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress in neuronal cells |
Anti-inflammatory Activity
A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. The effective concentration (EC50) was determined to be around 47.37 μmol/L, suggesting significant anti-inflammatory potential which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against oxidative stress. Preliminary data suggest it may enhance cellular resilience in neuronal models, indicating potential applications in neurodegenerative diseases such as Alzheimer’s.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been investigated extensively:
- Case Study on Chromenone Derivatives : A study explored various chromenone derivatives for their anti-cancer properties, noting that modifications to the piperidine moiety significantly affected their efficacy and selectivity against cancer cells.
- Neuroprotection Studies : Research on structurally similar compounds indicated significant neuroprotective effects through the modulation of oxidative stress pathways.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-15-5-7-16(8-6-15)28-20-14-27-22-17(21(20)25)9-10-19(24)18(22)13-23-11-3-2-4-12-23/h5-10,14,24H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLEMYKEVZDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














